molecular formula C11H9F2N3 B8326487 2-(2,5-Difluorophenyl)-5-methylpyrimidin-4-amine

2-(2,5-Difluorophenyl)-5-methylpyrimidin-4-amine

Cat. No.: B8326487
M. Wt: 221.21 g/mol
InChI Key: KLQFNVMJEQSBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Difluorophenyl)-5-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C11H9F2N3 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9F2N3

Molecular Weight

221.21 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-5-methylpyrimidin-4-amine

InChI

InChI=1S/C11H9F2N3/c1-6-5-15-11(16-10(6)14)8-4-7(12)2-3-9(8)13/h2-5H,1H3,(H2,14,15,16)

InChI Key

KLQFNVMJEQSBAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1N)C2=C(C=CC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bis(triphenylphosphine)palladium chloride (0.733 g, 1.045 mmol), 2-chloro-5-methylpyrimidin-4-amine (1.5 g, 10.45 mmol), Na2CO3 (5.22 mL, 10.45 mmol) and 2,5-difluorophenylboronic acid (2.145 g, 13.58 mmol) were combined and heated at 95° C. overnight. The reaction was filtered warm through a pad of Celite®, the solids rinsed with dioxane (3×25 mL) and the filtrate was concentrated directly onto a silica chromatography column which was then eluted with EtOAc (0-100%) in hexanes afforded 2-(2,5-difluorophenyl)-5-methylpyrimidin-4-amine. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.03 (d, J=0.76 Hz, 3H) 6.82 (br. s., 2H) 7.26-7.33 (m, 2H) 7.57-7.64 (m, 1H) 8.06 (d, J=0.76 Hz, 1H). MS [M+H] found 222.2.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5.22 mL
Type
reactant
Reaction Step Two
Quantity
2.145 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.